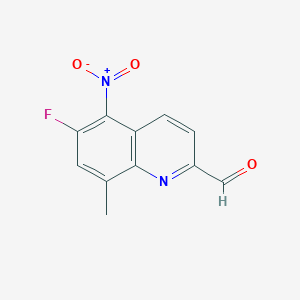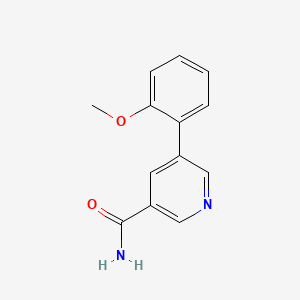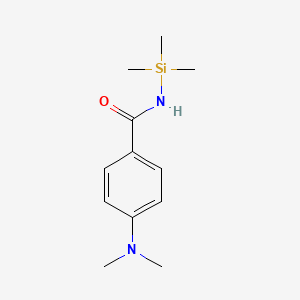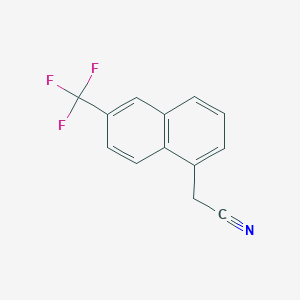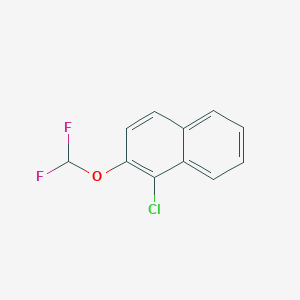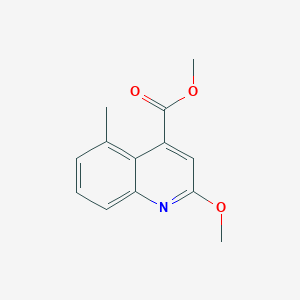![molecular formula C15H11N3 B11876379 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile CAS No. 21191-05-9](/img/structure/B11876379.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with various aldehydes and isonitriles. One efficient method is the three-component synthesis, which involves the reaction of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles under mild conditions . This method is advantageous as it provides a straightforward route to indolizines with functionalizable primary amino groups.
Industrial Production Methods
While specific industrial production methods for 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-fibrotic and antimicrobial activities
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to its ability to inhibit the expression of collagen and other fibrotic markers . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Thienopyridine derivatives: These compounds also contain a pyridine ring and are known for their antimicrobial properties.
Uniqueness
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
21191-05-9 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2 |
Clé InChI |
RXNGYDUNRICTEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



